1-Propynylmagnesium bromide

Descripción general

Descripción

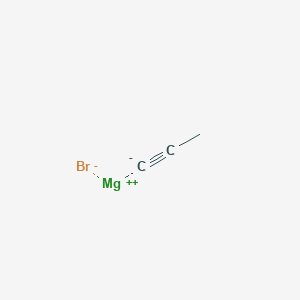

1-Propynylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is a pale yellow solution, typically prepared in tetrahydrofuran. The compound has the molecular formula C3H3BrMg and a molecular weight of 143.26 g/mol . It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Propynylmagnesium bromide is typically synthesized by reacting propyne with magnesium bromide in an anhydrous environment. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

CH3C≡CH+MgBr2→CH3C≡CMgBr

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is often supplied as a 0.5 M solution in tetrahydrofuran to maintain its stability and reactivity .

Análisis De Reacciones Químicas

Types of Reactions: 1-Propynylmagnesium bromide undergoes various types of reactions, including:

Addition Reactions: It adds to carbonyl compounds to form alcohols.

Substitution Reactions: It can replace halides in organic molecules.

Coupling Reactions: It participates in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Halides: Reacts with alkyl halides to form substituted alkynes.

Catalysts: Often used with catalysts such as palladium or nickel in coupling reactions.

Major Products:

Alcohols: Formed from the addition to carbonyl compounds.

Substituted Alkynes: Formed from substitution reactions with halides.

Coupled Products: Formed from coupling reactions, leading to complex organic molecules.

Aplicaciones Científicas De Investigación

1-Propynylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-propynylmagnesium bromide as a Grignard reagent involves the formation of a complex with the target molecule. The magnesium atom coordinates with the carbonyl oxygen, facilitating the nucleophilic attack of the carbon-carbon triple bond on the electrophilic carbon of the carbonyl group. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after hydrolysis .

Comparación Con Compuestos Similares

Ethynylmagnesium bromide: Similar in structure but with a hydrogen atom instead of a methyl group.

Propenylmagnesium bromide: Contains a double bond instead of a triple bond.

Phenylethynylmagnesium bromide: Contains a phenyl group instead of a methyl group.

Uniqueness: 1-Propynylmagnesium bromide is unique due to its ability to form highly reactive intermediates that can participate in a wide range of chemical transformations. Its reactivity and versatility make it a valuable reagent in both academic and industrial research .

Actividad Biológica

1-Propynylmagnesium bromide (C3H3BrMg) is a Grignard reagent, primarily utilized in organic synthesis for its ability to form carbon-carbon bonds. This compound has garnered attention not only for its synthetic utility but also for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound is a colorless to yellow solution that is sensitive to moisture and air, necessitating anhydrous conditions for its use. The compound acts as a nucleophile, where the carbon-magnesium bond can attack electrophilic centers such as carbonyl groups in aldehydes and ketones, leading to the formation of alcohols. This property is crucial for synthesizing various biologically active compounds .

| Property | Value |

|---|---|

| Molecular Formula | C3H3BrMg |

| CAS Number | 16466-97-0 |

| Appearance | Clear colorless to yellow |

| Solvent | Tetrahydrofuran (THF) |

| Concentration | 0.5 M |

Synthesis of Biologically Active Compounds

This compound has been employed in the synthesis of various biologically relevant molecules. For instance, it has been used in the propargylation of imines and carbonyl compounds, leading to the formation of complex structures that may possess pharmacological properties. Research indicates that this compound can facilitate the creation of chiral centers, which are vital in drug development .

Case Studies and Research Findings

- Propargylation Reactions : A study demonstrated the use of this compound in asymmetric propargylation reactions, yielding high enantiomeric excesses. This method was particularly effective in synthesizing compounds with potential therapeutic applications .

- Synthesis of Anticancer Agents : In another investigation, researchers utilized this compound to synthesize derivatives of known anticancer agents. The resulting compounds exhibited enhanced biological activity compared to their precursors, indicating that modifications using this Grignard reagent can significantly influence pharmacological profiles .

- Mechanistic Insights : The mechanistic pathways involving this compound have been elucidated through various studies. It was found that the compound's reactivity with electrophiles leads to diverse reaction pathways, which can be tailored for specific biological applications .

Safety and Handling

Due to its reactivity, handling this compound requires strict adherence to safety protocols. It is essential to work under inert atmospheres (e.g., nitrogen or argon) and utilize appropriate personal protective equipment (PPE) to prevent exposure.

Propiedades

IUPAC Name |

magnesium;prop-1-yne;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNOPZJAURRQCE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#[C-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394128 | |

| Record name | 1-Propynylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16466-97-0 | |

| Record name | 1-Propynylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-propynylmagnesium bromide function as a reagent in organic synthesis?

A: this compound acts as a nucleophilic Grignard reagent, introducing a propynyl group (CH≡C-CH2-) into electrophilic substrates. [, ] This reactivity stems from the polarized carbon-magnesium bond, where the carbon atom bears a partial negative charge and readily attacks electron-deficient centers.

Q2: Can you provide examples of reactions where this compound is used to synthesize complex molecules?

A:

Aza-Wittig/Grignard Sequence: this compound reacts with aldehydes previously treated with 1-(triphenylphosphoroylideneaminoalkyl)benzotriazole to yield N,N-bis(but-3-enyl)amines after a subsequent double Grignard reaction with allylmagnesium bromide. [] This highlights its utility in building complex amines with specific substitution patterns.* Sequential Grignard Reactions:* Researchers utilize the sequential addition of different Grignard reagents, including this compound, vinylmagnesium bromide, and allylmagnesium bromide, to achieve controlled introduction of unsaturated groups onto a substrate. [] This methodology allows for the preparation of diversely functionalized amines with potential applications in materials chemistry or as building blocks for more complex structures.

Q3: Are there any known stability concerns associated with this compound?

A: While specific stability data for this compound is limited in the provided research, it's essential to recognize that Grignard reagents are generally highly reactive and moisture-sensitive. [, ] They react violently with water, generating flammable alkynes and basic magnesium hydroxide. Therefore, handling this compound necessitates strict anhydrous conditions and appropriate safety precautions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.